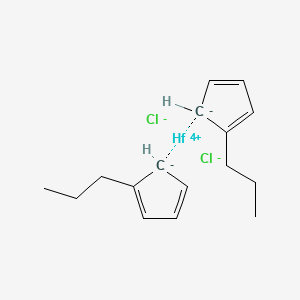
1,1'-Dipropylhafnocene Dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dipropylhafnocene Dichloride is an organometallic compound with the chemical formula C16H22Cl2Hf. It is a pale yellowish-gray crystalline solid that is stable at room temperature and soluble in organic solvents such as benzene, toluene, and chloroform . This compound is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Métodos De Preparación
The synthesis of 1,1’-Dipropylhafnocene Dichloride typically involves the reaction of hafnium tetrachloride with propylcyclopentadiene in the presence of a suitable solvent . The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired product. The general steps are as follows:
- Dissolve hafnium tetrachloride in an organic solvent such as toluene.
- Add propylcyclopentadiene to the solution.
- Stir the mixture at a controlled temperature for a specified period.
- Isolate the product by filtration and purify it through recrystallization .
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Análisis De Reacciones Químicas
1,1’-Dipropylhafnocene Dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hafnium oxide derivatives.
Reduction: Reduction reactions can yield hafnium hydrides.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-Dipropylhafnocene Dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,1’-Dipropylhafnocene Dichloride exerts its catalytic effects involves the coordination of the hafnium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets include olefins and other unsaturated compounds, and the pathways involved are primarily related to polymerization and cyclization reactions.
Comparación Con Compuestos Similares
1,1’-Dipropylhafnocene Dichloride is unique among similar compounds due to its specific propyl substituents, which influence its reactivity and solubility. Similar compounds include:
- Bis(ethylcyclopentadienyl)hafnium Dichloride
- Bis(isopropylcyclopentadienyl)hafnium Dichloride
- Bis(pentamethylcyclopentadienyl)hafnium Dichloride
These compounds share similar structures but differ in their substituents, which can affect their catalytic properties and applications .
Propiedades
Número CAS |
85722-06-1 |
|---|---|
Fórmula molecular |
C16H22Cl2Hf |
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
hafnium(4+);1-propylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
UQWWTMGDSKPUTB-UHFFFAOYSA-L |
SMILES |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
SMILES canónico |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


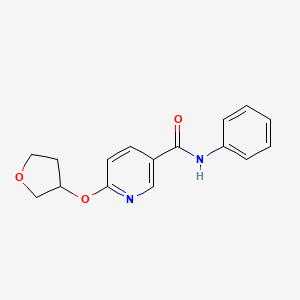
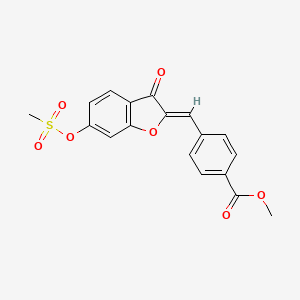
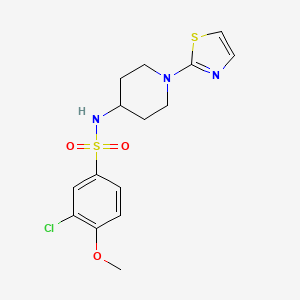
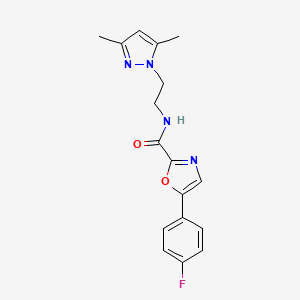
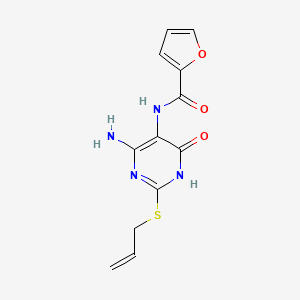
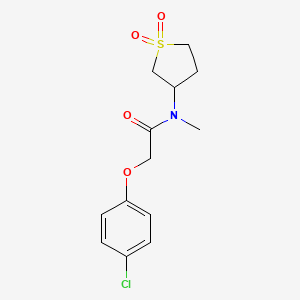

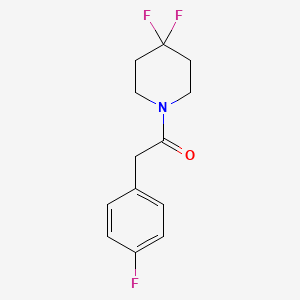
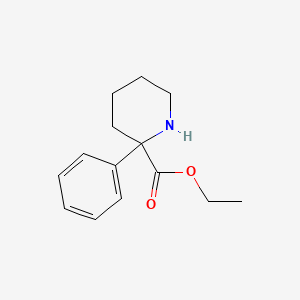

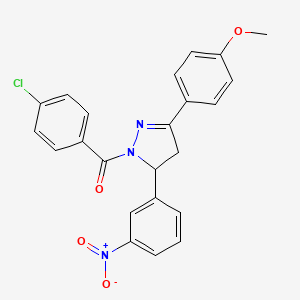
![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
